molecular formula C13H10N2O3 B1392075 4-Methyl-2-(4-nitrobenzoyl)pyridine CAS No. 1187170-83-7

4-Methyl-2-(4-nitrobenzoyl)pyridine

Cat. No.: B1392075
CAS No.: 1187170-83-7
M. Wt: 242.23 g/mol
InChI Key: HQFXHYBPNWKXMF-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-nitrobenzoyl)pyridine is an organic compound that belongs to the family of pyridines. It is characterized by a pyridine ring substituted with a methyl group at the 4-position and a nitrobenzoyl group at the 2-position. This compound has a molecular formula of C13H10N2O3 and a molecular weight of 242.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(4-nitrobenzoyl)pyridine typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyl-2-benzoylpyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(4-nitrobenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Aminated derivatives: from reduction reactions.

    Halogenated derivatives: from substitution reactions.

Scientific Research Applications

4-Methyl-2-(4-nitrobenzoyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-nitrobenzoyl)pyridine involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved include the formation of reactive intermediates that can interact with cellular components, leading to potential biological effects .

Comparison with Similar Compounds

  • 4-Methyl-2-(3-nitrobenzoyl)pyridine
  • 2-(4-Nitrobenzoyl)pyridine
  • 4-Nitrobenzoylpyridine

Comparison: 4-Methyl-2-(4-nitrobenzoyl)pyridine is unique due to the specific positioning of the methyl and nitrobenzoyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to its analogs, it may exhibit different reactivity and biological activities due to the electronic and steric effects of the substituents .

Properties

IUPAC Name

(4-methylpyridin-2-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-6-7-14-12(8-9)13(16)10-2-4-11(5-3-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFXHYBPNWKXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248654
Record name (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-83-7
Record name (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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